molecular formula C7H13N3 B1422931 1,4-Dimethylpiperazine-2-carbonitrile CAS No. 1260902-08-6

1,4-Dimethylpiperazine-2-carbonitrile

Cat. No.: B1422931
CAS No.: 1260902-08-6
M. Wt: 139.2 g/mol
InChI Key: YUFMUIKTQBHZOZ-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H13N3. It is known for its unique structure, which includes a piperazine ring substituted with two methyl groups and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylpiperazine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of N-methyldiethanolamine with hydrogen and monomethylamine in the presence of a rare earth element-modified copper-based composite catalyst. The reaction is carried out in a tubular fixed bed reactor at high temperatures, followed by rectification and purification to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in production .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpiperazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methyl groups and nitrile group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4-Dimethylpiperazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of catalysts, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4-dimethylpiperazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can lead to changes in biological activity and chemical reactivity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylpiperazine: Similar structure but lacks the nitrile group.

    Piperazine: The parent compound without methyl or nitrile substitutions.

    N,N’-Dimethylpiperazine: Another derivative with different substitution patterns

Uniqueness

1,4-Dimethylpiperazine-2-carbonitrile is unique due to the presence of both methyl and nitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1,4-dimethylpiperazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-9-3-4-10(2)7(5-8)6-9/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFMUIKTQBHZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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